![molecular formula C20H25ClF3N5O3S B2458886 4-{[3-chloro-5-(trifluorométhyl)pyridin-2-yl]oxy}-1'-[(1-méthyl-1H-imidazol-4-yl)sulfonyl]-1,4'-bipipéridine CAS No. 2097938-19-5](/img/structure/B2458886.png)
4-{[3-chloro-5-(trifluorométhyl)pyridin-2-yl]oxy}-1'-[(1-méthyl-1H-imidazol-4-yl)sulfonyl]-1,4'-bipipéridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4'-bipiperidine is a useful research compound. Its molecular formula is C20H25ClF3N5O3S and its molecular weight is 507.96. The purity is usually 95%.
BenchChem offers high-quality 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4'-bipiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4'-bipiperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications Agrochimiques
Les trifluorométhylpyridines, un motif structural clé de ce composé, sont largement utilisées dans l'industrie agrochimique . Elles sont principalement utilisées pour la protection des cultures contre les ravageurs . Le fluazifop-butyl a été le premier dérivé de trifluorométhylpyridine introduit sur le marché agrochimique, et depuis lors, plus de 20 nouveaux produits agrochimiques contenant des trifluorométhylpyridines ont acquis des noms communs ISO .
Applications Pharmaceutiques
Les trifluorométhylpyridines et leurs dérivés sont également utilisés dans l'industrie pharmaceutique . Cinq produits pharmaceutiques et deux produits vétérinaires contenant le groupe trifluorométhylpyridine ont reçu une autorisation de mise sur le marché, et de nombreux candidats sont actuellement en cours d'essais cliniques .
Activité Antimicrobienne
Certains dérivés du composé ont montré un bon potentiel antimicrobien . Cela suggère que le composé pourrait être utilisé dans le développement de nouveaux médicaments antimicrobiens.
Activités Anti-inflammatoires et Analgésiques
Les dérivés de l'indole, qui sont structurellement similaires à ce composé, ont montré des activités anti-inflammatoires et analgésiques . Cela suggère des applications potentielles du composé dans le traitement de l'inflammation et de la douleur.
Inhibition des Enzymes PPTase
Le composé a été étudié pour sa capacité à inhiber les enzymes PPTase, qui sont essentielles à la prolifération bactérienne . Cela suggère des applications potentielles du composé dans le développement de nouveaux agents antibactériens.
Développement de Produits Chimiques Organiques Fluorés
Le composé contient un atome de fluor, qui possède des propriétés physico-chimiques uniques . Cela rend le composé utile dans le développement de produits chimiques organiques fluorés, qui ont des applications dans divers domaines, y compris les domaines agrochimique, pharmaceutique et des matériaux fonctionnels .
Mécanisme D'action
Target of Action
The primary target of the compound 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1’-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4’-bipiperidine is the enzyme acetyl-CoA carboxylase (ACC) . ACC plays a crucial role in fatty acid metabolism, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA .
Mode of Action
4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1’-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4’-bipiperidine acts as an inhibitor of the ACC enzyme . By binding to the enzyme, it prevents the conversion of acetyl-CoA to malonyl-CoA, thereby disrupting fatty acid synthesis .
Biochemical Pathways
The inhibition of ACC by 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1’-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4’-bipiperidine affects the fatty acid synthesis pathway . This disruption can lead to a decrease in the production of important biomolecules that are derived from fatty acids, impacting various cellular functions .
Pharmacokinetics
As a proherbicide, 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1’-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4’-bipiperidine undergoes hydrolysis of its methyl ester to become the active herbicide
Result of Action
The molecular and cellular effects of 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1’-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4’-bipiperidine’s action primarily involve the disruption of fatty acid synthesis . This can lead to a decrease in the production of biomolecules derived from fatty acids, potentially affecting various cellular functions .
Propriétés
IUPAC Name |
3-chloro-2-[1-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]piperidin-4-yl]oxy-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClF3N5O3S/c1-27-12-18(26-13-27)33(30,31)29-8-2-15(3-9-29)28-6-4-16(5-7-28)32-19-17(21)10-14(11-25-19)20(22,23)24/h10-13,15-16H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFNVZKYPNWSEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCC(CC2)N3CCC(CC3)OC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClF3N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
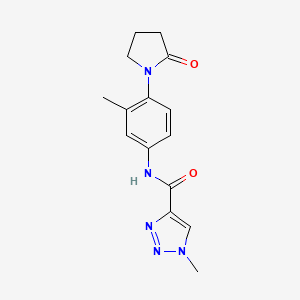
![1-[5-(2-hydroxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B2458804.png)

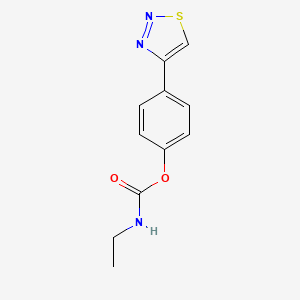
![4-({4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}methyl)-1-methylpyrrolidin-2-one](/img/structure/B2458809.png)
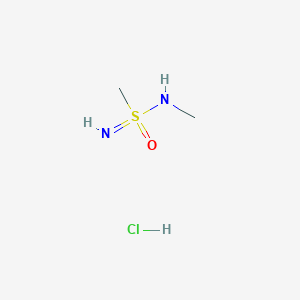
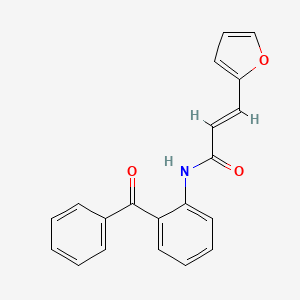
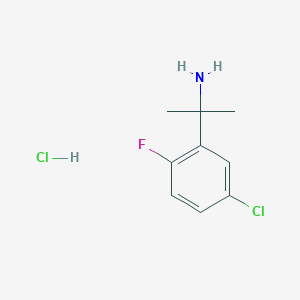
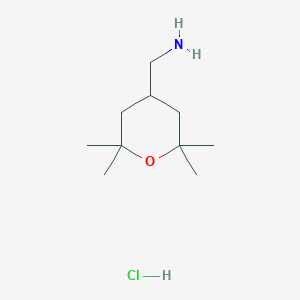
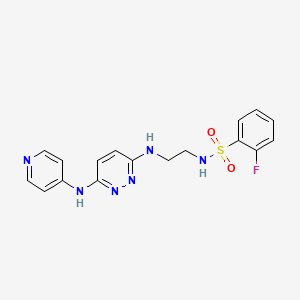
![4-[(2-Chloroacetyl)amino]-N,N-dimethylcyclohexane-1-carboxamide](/img/structure/B2458821.png)
![1-(cyclopropylmethyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2458824.png)
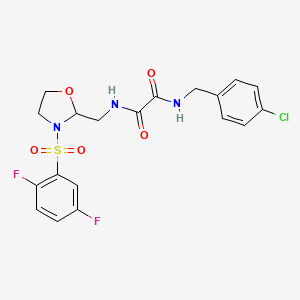
![2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(2-methoxyethyl)acetamide](/img/structure/B2458826.png)
